molecular formula C12H7Br3ClN B8604509 4,6-Dibromo-3-(bromomethyl)-2-(2-chlorophenyl)pyridine

4,6-Dibromo-3-(bromomethyl)-2-(2-chlorophenyl)pyridine

Cat. No.: B8604509
M. Wt: 440.35 g/mol
InChI Key: YFJWIFUUDSLQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromo-3-(bromomethyl)-2-(2-chlorophenyl)pyridine is a useful research compound. Its molecular formula is C12H7Br3ClN and its molecular weight is 440.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Br3ClN

Molecular Weight

440.35 g/mol

IUPAC Name

4,6-dibromo-3-(bromomethyl)-2-(2-chlorophenyl)pyridine

InChI

InChI=1S/C12H7Br3ClN/c13-6-8-9(14)5-11(15)17-12(8)7-3-1-2-4-10(7)16/h1-5H,6H2

InChI Key

YFJWIFUUDSLQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC(=N2)Br)Br)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6.3 g of 4,6-dibromo-2-(2-chlorophenyl)-3-methylpyridine (COMPOUND W-1) in 75 mL of CCl4 was added 3.7 g of N-bromosuccinimide and 420 mg of benzoyl peroxide. The mixture was heated to reflux and stirred at this temperature for 6 h, then cooled and concentrated. The residue was dissolved in 150 mL of 1:1 hexanes-Et2O and filtered through a pad of silica gel, then purified in two batches by flash chromatography on Biotage 40M columns, eluting with a gradient system of 99:1 to 97:3 hexanes-Et2O, to yield the title compound as a white solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Two

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